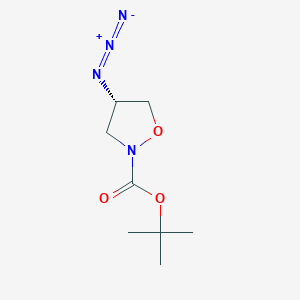
Tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate
Description
Tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains an azido group, which is known for its reactivity, and an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Propriétés
IUPAC Name |
tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)12-4-6(5-14-12)10-11-9/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSEHYPTHMPMW-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CO1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the azido group. One common method involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring. The azido group can then be introduced through nucleophilic substitution reactions using azide salts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety, especially given the potentially hazardous nature of azides. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted oxazolidines with various functional groups.
Applications De Recherche Scientifique
Tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with azido functionalities.
Industry: Used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate involves the reactivity of the azido group, which can undergo various transformations. The azido group can participate in click chemistry reactions, forming triazoles through cycloaddition with alkynes. This reactivity is harnessed in the synthesis of complex molecules and materials. The oxazolidine ring can also participate in ring-opening reactions, providing access to a variety of functionalized products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate: can be compared with other azido-containing oxazolidines and tert-butyl esters.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group and azido functionality.
Uniqueness
- The combination of the azido group and oxazolidine ring in this compound provides unique reactivity and stability.
- The steric hindrance from the tert-butyl group can influence the compound’s reactivity, making it distinct from other azido-containing compounds.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


